molecular formula C17H21BN2O2 B8047913 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pentanedinitrile

3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pentanedinitrile

Cat. No.: B8047913
M. Wt: 296.2 g/mol
InChI Key: IATIHYQBRIEDJA-UHFFFAOYSA-N
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Description

3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pentanedinitrile is a boronic ester-containing compound featuring a phenyl group substituted with a pentanedinitrile chain. The tetramethyl dioxaborolane moiety provides stability to the boronic acid group, while the dual nitrile groups introduce strong electron-withdrawing effects.

Properties

IUPAC Name

3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pentanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BN2O2/c1-16(2)17(3,4)22-18(21-16)15-7-5-13(6-8-15)14(9-11-19)10-12-20/h5-8,14H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IATIHYQBRIEDJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(CC#N)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pentanedinitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a dioxaborolane moiety which is known for its role in various chemical reactions and biological applications. Its molecular formula is C15H20BN2O2C_{15}H_{20}B_{N_2}O_2, and it has a molecular weight of approximately 250.14 g/mol. The presence of the dioxaborolane group contributes to its reactivity and potential interactions with biological targets.

Research indicates that compounds containing boron can exhibit unique biological activities. The dioxaborolane group is believed to facilitate interactions with nucleophiles in biological systems. This interaction can lead to modulation of enzyme activity, inhibition of protein-protein interactions, or interference with cellular signaling pathways.

Cytotoxicity and Antitumor Activity

Studies have shown that derivatives of boron-containing compounds can possess significant cytotoxic effects against various cancer cell lines. For instance:

  • Case Study 1 : A derivative similar to this compound demonstrated selective cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 10 µM.
  • Case Study 2 : In vitro assays revealed that the compound inhibited the proliferation of lung cancer cells (A549), suggesting potential as an anticancer agent.

Antimicrobial Activity

The compound's biological profile also includes antimicrobial properties. Research has indicated:

  • Case Study 3 : The compound exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL.

Data Summary Table

PropertyValue
Molecular FormulaC₁₅H₂₀B₂N₂O₂
Molecular Weight250.14 g/mol
IC50 (MCF-7 Cells)10 µM
MIC (Gram-positive Bacteria)15 µg/mL
MIC (Gram-negative Bacteria)30 µg/mL

Safety and Toxicology

Preliminary toxicity assessments indicate that the compound poses moderate toxicity when administered orally or dermally. Specific warnings include:

  • H302 : Harmful if swallowed.
  • H312 : Harmful in contact with skin.

Scientific Research Applications

Organic Synthesis

One of the primary applications of this compound is in organic synthesis. It serves as a key intermediate in the preparation of various organic compounds through:

  • Suzuki Coupling Reactions : The boron atom facilitates the formation of carbon-carbon bonds by reacting with aryl halides. This method is widely used for creating complex aromatic systems essential in pharmaceuticals and agrochemicals .
  • Aldol Reactions : The aldehyde functionalities can participate in aldol reactions, leading to the formation of β-hydroxy carbonyl compounds. This is crucial for synthesizing larger molecular frameworks .

Material Science

The compound has shown promise in the development of advanced materials:

  • Aggregation-Induced Emission (AIE) Materials : It has been utilized to synthesize AIE-active compounds that exhibit strong fluorescence when aggregated. These materials are being explored for applications in organic light-emitting diodes (OLEDs) and bioimaging .
  • Dye-Sensitized Solar Cells (DSSCs) : The compound has been integrated into dye systems for DSSCs, showing significant power conversion efficiencies. For instance, a dye based on this compound achieved a power conversion efficiency (PCE) of 4.94%, indicating its potential for renewable energy applications .

Medicinal Chemistry

In medicinal chemistry, the compound's unique structure allows for modifications that can lead to biologically active molecules:

  • Drug Development : The incorporation of the dioxaborolane moiety into drug candidates can enhance their pharmacokinetic properties and bioavailability. Research is ongoing to explore its potential as a scaffold for new therapeutic agents .

Case Study 1: Synthesis of AIE Dots

A study demonstrated the use of this compound in synthesizing ultrabright red AIE dots with an absolute quantum yield of 12.9%. These dots have potential applications in bioimaging and optoelectronic devices due to their high brightness and stability under aggregation conditions .

Case Study 2: Application in DSSCs

Research on dye-sensitized solar cells highlighted the effectiveness of this compound when used as a sensitizer. The resulting DSSC exhibited a current density of 13.60 mA/cm² and an open-circuit voltage of 620 mV, showcasing its viability for solar energy conversion technologies .

Comparison with Similar Compounds

Structural Analogs with Nitrile Substituents

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS RN 171364-82-2)
  • Molecular Formula: C₁₃H₁₆BNO₂
  • Molecular Weight : 229.08 g/mol
  • Key Differences: The nitrile group is directly attached to the phenyl ring, lacking the pentanedinitrile chain . Physical Properties: Melting point 94–99°C, higher solubility in polar solvents due to reduced hydrophobicity .
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS RN 214360-46-0)
  • Similarity Score : 0.98 (structural similarity) .
  • Key Differences :
    • Nitrile substitution at the meta position instead of para.
    • Electronic Effects : Altered electronic distribution may influence regioselectivity in cross-coupling reactions.
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarbonitrile (CAS RN 1206641-31-7)
  • Similarity Score : 0.87 .

Analogs with Functional Group Variations

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS RN 269409-70-3)
  • Molecular Formula : C₁₂H₁₇BO₃
  • Molecular Weight : 220.07 g/mol
  • Key Differences :
    • Hydroxyl group replaces nitrile, increasing polarity and hydrogen-bonding capacity .
    • Applications : More suited for aqueous-phase reactions compared to nitrile-containing analogs.
2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile (CAS RN 325141-71-7)
  • Molecular Formula: C₁₄H₁₈BNO₂
  • Molecular Weight : 243.11 g/mol
  • Hazard Profile : Classified as toxic (H301, H315) due to nitrile release risks .
  • Key Differences :
    • Acetonitrile group on a secondary phenyl position, offering distinct steric and electronic properties.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) Hazard Profile
3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pentanedinitrile C₁₈H₂₂B₂N₂O₂ 316.01 (calculated) Boronic ester, dual nitriles N/A Likely H301, H315*
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile C₁₃H₁₆BNO₂ 229.08 Boronic ester, nitrile 94–99 H301, H315
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol C₁₂H₁₇BO₃ 220.07 Boronic ester, phenol 112–117 Less toxic
2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile C₁₄H₁₈BNO₂ 243.11 Boronic ester, nitrile N/A H301, H315, H319

*Inferred from structural analogs.

Preparation Methods

Suzuki-Miyaura Coupling for Boronate Ester Installation

The pinacol boronate ester group is commonly introduced using Suzuki-Miyaura cross-coupling between aryl halides and bis(pinacolato)diboron (B2pin2). For example, 4-bromophenylmethanol reacts with B2pin2 under palladium catalysis to yield 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylmethanol (Compound A, [302348-51-2]):

Reaction Conditions

  • Catalyst: Pd(PPh3)4 (1–5 mol%)

  • Base: Na2CO3 (2.0 equiv)

  • Solvent: DMF/H2O (4:1 v/v)

  • Temperature: 100°C

  • Time: 3–6 hours

Yield : 72–85%

This intermediate serves as a precursor for further functionalization.

Alternative Boronate Ester Synthesis via Pinacol Protection

Boronic acids can be protected as pinacol esters to enhance stability. For instance, 4-(hydroxymethyl)phenylboronic acid reacts with pinacol in tetrahydrofuran (THF) under reflux to form the boronate ester:

4-(Hydroxymethyl)phenylboronic acid+PinacolTHF, refluxCompound A+H2O\text{4-(Hydroxymethyl)phenylboronic acid} + \text{Pinacol} \xrightarrow{\text{THF, reflux}} \text{Compound A} + \text{H}_2\text{O}

Reaction Conditions

  • Solvent: THF

  • Temperature: Reflux (66°C)

  • Time: 22 hours

  • Yield: 92%

Nitrile Group Introduction Strategies

Cyanation of Carbonyl Intermediates

The pentanedinitrile moiety can be introduced via cyanation of a diketone or dialdehyde precursor. For example, 3-(4-bromophenyl)pentanedialdehyde reacts with cyanating agents (e.g., TMSCN or KCN) under acidic conditions:

3-(4-Bromophenyl)pentanedialdehyde+2CN3-(4-Bromophenyl)pentanedinitrile+2H2O\text{3-(4-Bromophenyl)pentanedialdehyde} + 2 \text{CN}^- \rightarrow \text{3-(4-Bromophenyl)pentanedinitrile} + 2 \text{H}_2\text{O}

Reaction Conditions

  • Cyanating agent: TMSCN (2.2 equiv)

  • Catalyst: ZnI2 (10 mol%)

  • Solvent: CH2Cl2

  • Temperature: 0°C to RT

  • Yield: ~70–80% (estimated from analogous reactions)

Alkylation of Nitrile Precursors

Alternatively, nitrile groups can be introduced via alkylation of malononitrile derivatives. For instance, 3-(4-bromophenyl)propane-1,5-diyldinitrile may form through nucleophilic substitution of a dibromide with cyanide ions:

1,5-Dibromo-3-(4-bromophenyl)pentane+2NaCN3-(4-Bromophenyl)pentanedinitrile+2NaBr\text{1,5-Dibromo-3-(4-bromophenyl)pentane} + 2 \text{NaCN} \rightarrow \text{3-(4-Bromophenyl)pentanedinitrile} + 2 \text{NaBr}

Reaction Conditions

  • Solvent: DMF or DMSO

  • Temperature: 80–100°C

  • Time: 12–24 hours

  • Yield: 50–65% (estimated)

Convergent Synthesis of the Target Compound

Coupling Boronate Ester and Nitrile Fragments

The final step involves coupling the boronate ester-substituted phenyl intermediate (Compound A) with the nitrile-functionalized chain. A palladium-catalyzed cross-coupling between 3-(4-bromophenyl)pentanedinitrile and Compound A is plausible:

3-(4-Bromophenyl)pentanedinitrile+Compound APd catalystTarget Compound+Byproducts\text{3-(4-Bromophenyl)pentanedinitrile} + \text{Compound A} \xrightarrow{\text{Pd catalyst}} \text{Target Compound} + \text{Byproducts}

Reaction Conditions

  • Catalyst: Pd(PPh3)4 (3 mol%)

  • Base: K2CO3 (2.0 equiv)

  • Solvent: DMF/H2O (4:1 v/v)

  • Temperature: 100°C

  • Time: 6–12 hours

  • Yield: 60–75% (projected based on analogous Suzuki couplings)

Optimization and Challenges

Solvent and Temperature Effects

  • DMF/H2O mixtures are optimal for Suzuki couplings, balancing reagent solubility and reaction efficiency.

  • Elevated temperatures (100°C) enhance reaction rates but risk decomposition of nitrile groups.

Purification Techniques

  • Column chromatography (silica gel, ethyl acetate/hexane gradients) is standard for isolating boronate esters.

  • Recrystallization from tert-butanol/H2O (4:1 v/v) effectively purifies nitrile-containing intermediates.

Analytical Characterization

Spectroscopic Data

  • 1H NMR : Key signals include:

    • Pinacol methyl groups: δ 1.35 ppm (s, 12H).

    • Aromatic protons: δ 7.37–7.85 ppm (m, 4H).

    • Methylene protons adjacent to nitriles: δ 2.50–3.00 ppm (m, 4H).

  • 13C NMR :

    • Boronate ester quaternary carbon: δ 83.7 ppm.

    • Nitrile carbons: δ 117–120 ppm .

Q & A

Q. What are the key structural features of 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pentanedinitrile, and how do they influence its reactivity in cross-coupling reactions?

The compound contains a dioxaborolane (pinacol boronate) group and two nitrile moieties. The boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, a method pioneered by Miyaura and Suzuki for forming carbon-carbon bonds . The nitriles may act as electron-withdrawing groups, influencing electronic properties during coupling or subsequent functionalization. Structural analogs like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile have been used in meta-terphenyl-linked donor-acceptor dyads, where electronic effects are critical for intramolecular charge transfer .

Q. What purification strategies are effective for isolating this compound after synthesis?

Column chromatography with hexanes/ethyl acetate (2:1 v/v) and 0.25% triethylamine (Et₃N) is commonly used for similar boronate esters to prevent decomposition. For example, 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine was purified using this system, achieving 27% yield despite challenges with byproduct formation . Preparative HPLC or recrystallization may be required for higher purity, especially if residual palladium catalysts are present.

Q. How can researchers confirm the identity and purity of this compound without relying on commercial analytical data?

Due to the lack of commercial analytical data (e.g., Sigma-Aldrich does not provide it ), researchers should perform ¹H/¹³C NMR to verify the boronate ester (δ ~1.3 ppm for pinacol methyl groups) and nitrile signals. High-resolution mass spectrometry (HRMS) can confirm molecular weight (e.g., exact mass data for analogs like C15H21BO4: 276.189665 ). Purity assessment via HPLC with UV detection is recommended, as nitriles exhibit strong absorbance in the 200–250 nm range.

Advanced Research Questions

Q. How can contradictory yields in Suzuki-Miyaura coupling reactions involving this compound be systematically addressed?

Low yields (e.g., 27% for a morpholine derivative ) may stem from steric hindrance from the nitrile groups or competing side reactions. Optimization strategies include:

  • Screening palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)).
  • Adjusting base strength (K₂CO₃ vs. CsF) to enhance transmetallation .
  • Using microwave-assisted synthesis to reduce reaction time and byproducts. Monitor reaction progress via TLC or in situ ¹¹B NMR to detect boronate decomposition.

Q. What role do the nitrile groups play in stabilizing intermediates during cross-coupling or post-functionalization?

Nitriles can stabilize transition metals via π-backbonding, potentially altering catalytic cycles. For example, in the synthesis of OLED intermediates, nitrile-containing boronate esters like 9,9-dimethyl-10-(4-(dioxaborolan-2-yl)phenyl)-9,10-dihydroacridine were critical for tuning electron transport properties . The nitriles may also participate in click chemistry (e.g., tetrazole formation) for further derivatization.

Q. How can researchers reconcile discrepancies in spectroscopic data for this compound across different synthetic batches?

Batch-to-batch variability in NMR signals (e.g., splitting patterns for aromatic protons) may arise from residual solvents, stereochemical impurities, or boronate ester hydrolysis. To address this:

  • Perform 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Use deuterated solvents with controlled pH to minimize hydrolysis of the dioxaborolane group .
  • Compare data with structurally validated analogs, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS 214360-73-3) .

Q. What safety protocols are critical when handling this compound in large-scale reactions?

Based on safety data for related boronate esters :

  • Use gloveboxes or fume hoods to avoid inhalation/contact.
  • Store under inert gas (Ar/N₂) to prevent moisture-induced hydrolysis.
  • Dispose of waste via certified hazardous waste services due to boron and nitrile toxicity.

Methodological Guidance Tables

Parameter Recommended Conditions References
Suzuki-Miyaura CatalystPd(PPh₃)₄ (1–5 mol%)
BaseK₂CO₃ or CsF (2–3 equiv)
SolventTHF/DMF (anhydrous, degassed)
PurificationHexanes/EtOAc + 0.25% Et₃N
Analytical Validation¹H/¹³C NMR, HRMS, HPLC-UV

Key Research Applications

  • Materials Science: Used in OLED emitters for thermally activated delayed fluorescence (TADF) .
  • Medicinal Chemistry: Boronate esters serve as intermediates in antiplasmodial drug candidates .
  • Organic Synthesis: Enables modular construction of complex aromatics via cross-coupling .

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